molecular formula C8H18ClN B2678892 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride CAS No. 1820684-63-6

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride

Cat. No.: B2678892
CAS No.: 1820684-63-6
M. Wt: 163.69
InChI Key: DWVYSUDOVWAEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.

    Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is synthesized through a series of reactions, including amination and reduction steps.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Amine oxides.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can:

    Bind to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.

    Interact with Receptors: It can interact with cellular receptors, triggering signaling pathways that lead to physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-3-methylbutan-1-amine: The free amine form without the hydrochloride salt.

    3-Cyclopropyl-3-methylbutan-2-amine: A structural isomer with the amine group at a different position.

    Cyclopropylmethylamine: A simpler analog with a cyclopropyl group attached to a methylamine.

Uniqueness

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and methyl groups enhances its reactivity and potential interactions with molecular targets.

Properties

IUPAC Name

3-cyclopropyl-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVYSUDOVWAEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.